molecular formula C18H21N3O5 B4836250 N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide

N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide

Cat. No. B4836250
M. Wt: 359.4 g/mol
InChI Key: NDOMSDASIOWVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide, also known as Temozolomide, is a chemotherapy drug used to treat certain types of brain tumors. This drug is a prodrug, which means it is converted into its active form in the body. Temozolomide has been extensively studied for its potential use in cancer treatment and has shown promising results in clinical trials.

Mechanism of Action

N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is a DNA alkylating agent, which means it adds an alkyl group to the DNA molecule. This leads to the formation of cross-links between the DNA strands, which prevents the cancer cells from dividing and ultimately leads to their death.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been shown to have both biochemical and physiological effects on the body. Biochemically, it has been shown to induce DNA damage and activate apoptosis, or programmed cell death. Physiologically, it can cause a decrease in white blood cell count and increase the risk of infection.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it easier to design experiments around. It is also relatively easy to obtain and can be used in a variety of cancer cell lines. However, there are also limitations to its use. N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide can be toxic to normal cells, which can make it difficult to perform experiments in vivo. It also has a short half-life, which means it needs to be administered frequently.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide. One area of research is the development of new formulations that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients will respond best to treatment. Additionally, there is ongoing research into combination therapies that can enhance the effectiveness of N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide and improve patient outcomes.
Conclusion:
N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is a chemotherapy drug that has shown promising results in the treatment of brain tumors and other types of cancer. Its mechanism of action involves DNA damage and induction of apoptosis. While it has several advantages for use in lab experiments, there are also limitations to its use. Future research will focus on improving its efficacy and reducing toxicity, as well as identifying biomarkers and developing combination therapies.

Scientific Research Applications

N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is primarily used in the treatment of glioblastoma, a type of brain tumor. It has also been studied for its potential use in the treatment of other types of cancer, such as melanoma and lymphoma. N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide works by damaging the DNA in cancer cells, which ultimately leads to their death.

properties

IUPAC Name

1-(3-methylphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-11-6-5-7-13(8-11)19-18(23)21-20-17(22)12-9-14(24-2)16(26-4)15(10-12)25-3/h5-10H,1-4H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOMSDASIOWVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
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N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
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N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
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N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
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N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
Reactant of Route 6
N-(3-methylphenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide

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